ytterbium(3+);trisulfate
Description
Contextual Significance of Rare Earth Element Sulfates in Chemical Science
Rare earth element (REE) sulfates, as a class of compounds, hold a position of notable importance in chemical science. Most metal sulfate (B86663) compounds are readily soluble in water, which makes them suitable for applications like water treatment. americanelements.com The unique properties of rare earth elements, stemming from their f-orbital electrons, translate into novel characteristics for their sulfate salts. ontosight.ai These compounds are crucial intermediates in the separation and purification of rare earth elements from their ores.
Furthermore, REE sulfates are investigated for a wide range of applications. They serve as precursors for the synthesis of other specialized rare earth materials, as dopants in functional materials like glasses and ceramics for optical and electronic uses, and as catalysts in various organic reactions. ontosight.aichemicalbook.com A distinctive and scientifically interesting characteristic of many rare earth sulfates, including ytterbium(III) trisulfate, is their inverse solubility in water, where solubility decreases as the temperature increases. wikipedia.orgrare-earthmaterials.com Recent studies have also highlighted the potential for REE sulfates to form complex species in aqueous solutions, particularly under hydrothermal conditions, which is critical for understanding geochemical processes and developing advanced materials. researchgate.net
Scope and Objectives of Academic Inquiry into Ytterbium(III) Trisulfate Systems
Academic inquiry into ytterbium(III) trisulfate systems is multifaceted, driven by the need to understand its fundamental chemistry and to harness its properties for practical applications. The primary objectives of this research include:
Characterization of Physicochemical Properties: A core focus is the precise determination of the compound's structural and thermodynamic properties. This includes its crystal structure, thermal stability, and solubility behavior in various solvents. ontosight.aichemicalbook.com The synthesis is typically achieved through the reaction of ytterbium oxide, hydroxide (B78521), or carbonate with a hot sulfuric acid solution. rare-earthmaterials.com
Investigation of Aqueous Speciation: Detailed studies are conducted to understand the coordination environment of the Yb³⁺ ion in sulfate-containing aqueous solutions. Research using techniques like X-ray absorption spectroscopy has provided molecular-level insights into how ytterbium(III) coordinates with sulfate and water ligands under varying temperatures. researchgate.net At room temperature, the Yb³⁺ ion is characterized by a dense hydration shell and stable sulfate binding. researchgate.net As temperature increases, changes in coordination numbers and bond lengths occur, indicating partial dehydration and more rigid binding of the remaining sulfate ligands. researchgate.net For instance, at 200°C, the Yb-O coordination number decreases, reflecting the loss of a water molecule from the hydration shell. researchgate.net
Exploration of Novel Applications: A significant objective is the exploration of ytterbium(III) trisulfate in advanced applications. It is studied as a catalyst in chemical synthesis, a dopant for specialty glasses and lasers, and an intermediate for other ytterbium compounds. ontosight.airare-earthmaterials.com A notable area of recent research is its potential use in low-temperature thermochemical heat storage. acs.org Studies have shown that ytterbium(III) sulfate hydrates and dehydrates reversibly between 30 and 200°C with a relatively narrow thermal hysteresis, suggesting favorable reaction rates for heat storage and release cycles. acs.org
Data Tables
Table 1: Physicochemical Properties of Ytterbium(III) Trisulfate
| Property | Anhydrous Ytterbium(III) Trisulfate | Ytterbium(III) Trisulfate Octahydrate |
| CAS Number | 13469-97-1 wikipedia.org | 10034-98-7 wikipedia.org |
| Chemical Formula | Yb₂(SO₄)₃ wikipedia.org | Yb₂(SO₄)₃·8H₂O wikipedia.org |
| Molar Mass | 662.26 g/mol | 778.39 g/mol wikipedia.org |
| Appearance | White crystalline solid ontosight.ai | Colorless crystals wikipedia.org |
| Density | 3.286 g/cm³ chemicalbook.comxingluchemical.com | - |
Table 2: Solubility of Ytterbium(III) Trisulfate
| Solvent | Solubility |
| Water | Soluble; solubility decreases as temperature increases. wikipedia.orgrare-earthmaterials.com It is more soluble in cold water than in hot water. rare-earthmaterials.com Soluble in strong mineral acids. chemicalbook.com |
| Ethanol (B145695) | Soluble ontosight.ai |
| Methanol | Soluble ontosight.ai |
| Acetone | Insoluble ontosight.ai |
| Diethyl Ether | Insoluble ontosight.ai |
Structure
2D Structure
Properties
CAS No. |
13469-97-1 |
|---|---|
Molecular Formula |
H2O4SYb |
Molecular Weight |
271.13 g/mol |
IUPAC Name |
sulfuric acid;ytterbium |
InChI |
InChI=1S/H2O4S.Yb/c1-5(2,3)4;/h(H2,1,2,3,4); |
InChI Key |
CXEVCTFCZOBZJN-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Yb+3].[Yb+3] |
Canonical SMILES |
OS(=O)(=O)O.[Yb] |
Other CAS No. |
13469-97-1 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Ytterbium Iii Trisulfate and Its Hydrates
Hydrothermal Synthesis Approaches for Anhydrous and Hydrated Forms
Hydrothermal synthesis has emerged as a versatile and effective method for the preparation of both anhydrous and hydrated ytterbium sulfates. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures, allowing for the controlled crystallization of desired phases.
Controlled Crystallization under Hydrothermal Conditions
The hydrothermal method facilitates the direct crystallization of ytterbium sulfate (B86663) compounds from a solution containing ytterbium ions and a sulfate source. Research has demonstrated the synthesis of complex sulfates, such as KYb(SO₄)₂·H₂O, through conventional hydrothermal techniques. tennessee.edu In these processes, the reactants are sealed in an autoclave and heated, leading to the formation of single crystals of the desired product. The structure of these hydrothermally synthesized compounds often features complex frameworks, such as the three-dimensional open framework observed in KYb(SO₄)₂·H₂O, which is constructed from isolated YbO₈ polyhedra and SO₄ tetrahedra. tennessee.edu
Furthermore, studies on the hydrothermal synthesis of layered rare-earth hydroxide (B78521) sulfates, like Ln₂(OH)₄SO₄·nH₂O, have shown that this method can be optimized to produce specific crystalline phases. researchgate.net The crystallization process under these conditions is influenced by the hydrolysis of the lanthanide ions, which can be controlled to yield either hydrated or anhydrous products. tennessee.edu For instance, the synthesis of anhydrous Ln₂(OH)₄SO₄ has been achieved for smaller lanthanide ions, including ytterbium, by carefully controlling the hydrothermal conditions to favor the exclusion of water molecules from the crystal lattice. tennessee.edu
In-situ studies using techniques like extended X-ray absorption fine structure (EXAFS) spectroscopy have provided molecular-level insights into the coordination of Yb³⁺ in sulfate-rich hydrothermal fluids. aip.org These studies reveal that at room temperature, Yb³⁺ is coordinated by water molecules and sulfate ligands. As the temperature increases under hydrothermal conditions, progressive dehydration occurs, leading to stronger complexation with sulfate ions and eventual precipitation. aip.org
Influence of Reaction Parameters on Hydrate (B1144303) Formation
The formation of specific hydrates of ytterbium sulfate under hydrothermal conditions is highly dependent on several reaction parameters, most notably temperature and pH. The degree of hydration in the final product can be precisely controlled by manipulating these variables. For example, the synthesis of layered rare-earth hydroxysulfates can be tailored to produce either hydrated (Ln₂(OH)₄SO₄·2H₂O) or anhydrous (Ln₂(OH)₄SO₄) forms by adjusting the hydrothermal temperature and the pH of the reaction mixture. researchgate.nettennessee.edu
Higher temperatures generally favor the formation of anhydrous or less hydrated phases due to the increased kinetic energy of the system, which promotes the removal of water molecules from the coordination sphere of the ytterbium ion. tennessee.eduaip.org The pH of the solution plays a critical role in the hydrolysis of the Yb³⁺ ion, which in turn affects the composition and structure of the precipitating solid. researchgate.net The presence of other ions in the solution can also influence the final product, as seen in the formation of double sulfates like KYb(SO₄)₂·H₂O. tennessee.edu
The study of the hydration and dehydration behavior of various metal sulfates, including Yb₂(SO₄)₃, has shown that rare-earth sulfates exhibit reversible hydration/dehydration reactions at relatively low temperatures and low water vapor pressures. ukim.mk This indicates that the hydrate form can be sensitive to the ambient conditions of the hydrothermal synthesis and subsequent processing steps.
| Parameter | Influence on Product | Research Findings |
| Temperature | Higher temperatures favor anhydrous or less hydrated forms. | Progressive dehydration of Yb³⁺ complexes is observed with increasing temperature. aip.org Anhydrous Ln₂(OH)₄SO₄ forms at higher hydrothermal temperatures. tennessee.edu |
| pH | Affects the hydrolysis of Yb³⁺ and the structure of the product. | The SO₄²⁻/OH⁻ molar ratio in the product is influenced by pH, controlling the formation of specific hydroxysulfate phases. researchgate.net |
| Reactant Concentration | Influences the rate of crystallization and crystal size. | Not explicitly detailed for Yb₂(SO₄)₃ in the provided context, but a general principle of crystallization. |
| Presence of other ions | Can lead to the formation of double salts. | Synthesis of KYb(SO₄)₂·H₂O demonstrates the incorporation of potassium ions into the crystal structure. tennessee.edu |
Precipitation Methods and Controlled Crystallization from Solution
Precipitation from an aqueous or non-aqueous solution is a more traditional yet effective method for synthesizing ytterbium(III) trisulfate. This technique relies on the low solubility of ytterbium sulfate under specific conditions to induce its formation as a solid.
A common approach involves the reaction of a soluble ytterbium salt, such as ytterbium(III) chloride, with a source of sulfate ions. The solubility of trivalent rare-earth sulfates is generally higher than their divalent counterparts, a property that is exploited in separation processes. Current time information in Riverside County, US. For the synthesis of Yb₂(SO₄)₃, controlling the pH and temperature of the solution is crucial to optimize the yield and purity of the precipitate. The solubility of Yb₂(SO₄)₃ notably decreases as the temperature increases, which is a key factor in its precipitation from aqueous solutions. researchgate.net
Controlled crystallization from solution can be employed to obtain well-defined crystals of ytterbium sulfate hydrates, such as the octahydrate, Yb₂(SO₄)₃·8H₂O. wikipedia.org The process typically involves dissolving a soluble ytterbium salt in an acidic solution and then adding sulfuric acid to induce precipitation. The rate of addition of the precipitating agent and the stirring of the solution can influence the size and morphology of the resulting crystals.
Furthermore, precipitation methods are central to the separation of ytterbium from other lanthanides. For instance, polymer inclusion membranes containing specific extractants have been used to selectively extract and precipitate Yb(III) from sulfuric acid solutions by carefully controlling the pH. researchgate.net
Solid-State Synthesis of Anhydrous Ytterbium(III) Trisulfate
The synthesis of anhydrous ytterbium(III) trisulfate can be achieved through solid-state reactions, which involve the reaction of solid precursors at elevated temperatures. One of the primary methods for obtaining anhydrous rare-earth sulfates is the thermal decomposition of their hydrated salts or other precursor compounds. tennessee.edu
For example, the thermal decomposition of double sulfates containing an organic cation, such as tetramethylammonium, can yield the anhydrous rare-earth(III) sulfate as an intermediate or final product. ukim.mk The decomposition of these double salts often occurs in multiple stages, with the final step leading to the formation of Ln₂(SO₄)₃ or its subsequent decomposition products at higher temperatures. ukim.mk
Another potential solid-state route is the direct reaction of ytterbium oxide (Yb₂O₃) with a suitable sulfating agent at high temperatures. While not explicitly detailed for the sulfate, the direct reaction of ytterbium metal with sulfur vapor to form ytterbium sulfide (B99878) (a related chalcogenide) at temperatures between 450 and 600°C has been demonstrated, suggesting the feasibility of gas-solid reactions for the synthesis of anhydrous chalcogen-containing compounds. google.com A similar approach could be envisioned with a gaseous sulfur oxide or trioxide reacting with solid ytterbium oxide.
The thermal decomposition of other ytterbium salts, such as ytterbium nitrate (B79036) hexahydrate (Yb(NO₃)₃·6H₂O), has been studied in detail. While the final product of this decomposition at high temperatures is ytterbium(III) oxide (Yb₂O₃), the process involves the formation of intermediate oxynitrates. researchgate.net This indicates that the careful control of the decomposition temperature and atmosphere could potentially be used to isolate an anhydrous sulfate intermediate if a suitable sulfur-containing precursor were used.
Innovative Reductive Synthesis Pathways for Ytterbium(II) Sulfate Precursors
The synthesis of ytterbium(II) sulfate (YbSO₄) is of significant interest as it provides a pathway to separate ytterbium from other trivalent lanthanides due to the differing chemical properties and solubilities of the +2 and +3 oxidation states. tennessee.eduCurrent time information in Riverside County, US. Innovative reductive synthesis pathways focus on the reduction of Yb(III) to Yb(II) followed by the precipitation of the less soluble YbSO₄.
Research has explored the reduction of Yb(III) to Yb(II) using magnesium powder in various non-aqueous or mixed aqueous/non-aqueous solvent systems. tennessee.eduCurrent time information in Riverside County, US. The choice of solvent is critical to stabilize the resulting Yb(II) ion, which is readily oxidized back to Yb(III) in the presence of water. tennessee.edu Once the Yb(II) is formed, the addition of a sulfate source leads to the precipitation of YbSO₄, which is significantly less soluble than the trivalent lanthanide sulfates. Current time information in Riverside County, US.
Utilizing Lanthanide Triflates in Reduction Processes
Lanthanide triflates, particularly ytterbium(III) trifluoromethanesulfonate (B1224126) (ytterbium triflate, Yb(OTf)₃), have been identified as valuable precursors in the reductive synthesis of Yb(II) compounds. tennessee.edutennessee.edu The use of triflates is advantageous as they can be prepared in an anhydrous form, which is crucial for preventing the re-oxidation of Yb(II). tennessee.edu
A notable study reported the successful reduction of Yb(III) triflate to Yb(II) triflate. tennessee.edu This reduction was achieved by dissolving the trivalent triflate in a solution of tetrahydrofuran (B95107) (THF) and treating it with ethylmagnesium bromide at room temperature. tennessee.edu The resulting Yb(II) triflate can then serve as a precursor for the synthesis of other Yb(II) compounds, including YbSO₄, through subsequent metathesis reactions.
Electrochemical Reduction Studies for Ytterbium Speciation Control
The electrochemical reduction of ytterbium(III) to ytterbium(II) is a key strategy for controlling its speciation, thereby enabling its separation from other lanthanides which typically maintain a stable +3 oxidation state. tennessee.edutennessee.edu This difference in chemical behavior between Yb(II) and trivalent lanthanides is the foundation for effective separation processes. tennessee.edu The standard potential for the Yb³⁺/Yb²⁺ couple is approximately -1.1 V. tennessee.edu Research has demonstrated that by carefully controlling electrochemical parameters, Yb(III) can be selectively reduced, facilitating its removal from mixtures. technologypublisher.comresearchgate.net
Electrochemical approaches offer a modular and potentially more sustainable alternative to traditional separation methods like multi-stage solvent extraction or ion-exchange chromatography. researchgate.netnih.gov The ability to modulate factors such as potential and current density allows for precise control over the reduction process. nih.gov
Research Findings
Studies have explored various electrochemical systems for the reduction of Yb(III). Historically, mercury cathodes or amalgams were successful in reducing rare earth metals in aqueous solutions. tennessee.edutennessee.edu For instance, divalent sulfate compounds of ytterbium were prepared using a mercury cathode. tennessee.edu However, due to the toxicity of mercury, these methods are not suitable for industrial applications, prompting research into alternatives. tennessee.edutennessee.edu
A significant application of this electrochemical speciation control is the separation of ytterbium from lutetium, particularly for the production of the medical radioisotope Lutetium-177 (¹⁷⁷Lu). technologypublisher.comresearchgate.net ¹⁷⁷Lu is produced from the neutron irradiation of enriched ¹⁷⁶Yb, resulting in a mixture of the two elements. researchgate.net Because Yb and Lu have very similar chemical properties in their trivalent state, separation is challenging. technologypublisher.comresearchgate.net
Recent research has focused on developing mercury-free methods. One novel process utilizes a carbon electrode to reduce Yb(III) to Yb(II), which is then precipitated as Ytterbium(II) sulfate (YbSO₄). technologypublisher.com This approach has been shown to remove at least 90% of the ytterbium from an irradiated target in a short period. technologypublisher.com The lower solubility of YbSO₄ compared to the sulfates of trivalent rare earth ions is a key factor in this separation technique. tennessee.edu
The choice of solvent media is also critical. While the presence of water can destabilize Yb(II) ions, aqueous/non-aqueous solvent mixtures have proven effective. tennessee.edu One study found that a 3:1 mixture of ethanol (B145695) and 1,4-dioxane (B91453) was effective for stabilizing the Yb(II) produced. tennessee.edu
Other research has investigated the electrolytic reduction and amalgamation of ytterbium in a citrate (B86180) electrolyte using a mercury pool cathode, examining the influence of various parameters on the separation efficiency from ¹⁷⁷Lu. researchgate.net The findings indicated that factors such as the applied potential and the pH of the electrolyte significantly affect the yield of ytterbium amalgamation. researchgate.net
The electrochemical reduction of Yb(III) has also been studied in molten salt systems, such as LiCl-KCl eutectics. mdpi.com In these systems, the reduction often occurs in a two-step mechanism (Yb³⁺ → Yb²⁺ → Yb⁰). mdpi.com When using a liquid lead cathode, the process is coupled with the formation of various lead-ytterbium intermetallic alloys, achieving high extraction efficiencies. mdpi.com
Data from Electrochemical Studies
The following tables summarize findings from various electrochemical studies on ytterbium reduction and separation.
Table 1: Effect of Potential on Ytterbium Amalgamation
This table shows the percentage of Ytterbium and Lutetium amalgamated at different potentials in a two-step process at pH 7.
| Potential (V) | Yb Amalgamated (%) | Lu Amalgamated (%) |
| -7.5 | 80.1 | 1.8 |
| -8.0 | 92.5 | 2.5 |
| -8.5 | 93.2 | 4.9 |
| -9.0 | 94.5 | 8.2 |
Data sourced from a study on the separation of Ytterbium from a ¹⁷⁷Lu/Yb mixture by electrolytic reduction and amalgamation. researchgate.net
Table 2: Ytterbium Separation Efficiency in a ¹⁷⁷Lu/Yb Mixture
This table details the reduction in the mass ratio of Yb:Lu after successive amalgamation steps.
| Initial Electrolyte | After 1st Amalgamation | After 2nd Amalgamation | After 3rd Amalgamation | |
| Yb:Lu Mass Ratio | 3323 | 1290 | 555 | 224 |
| ¹⁷⁷Lu in Solution (%) | 100 | 99.8 | 98.7 | 96.9 |
Data derived from an experiment involving electrolytic reduction and amalgamation in a citrate electrolyte. researchgate.net
Table 3: Electrochemical Reduction Conditions and Outcomes
This table provides an overview of different experimental setups and their results for Yb(III) reduction.
| Electrode System | Medium | Key Findings | Reported Efficiency | Source |
| Carbon Electrode | Aqueous | Reduction of Yb(III) to Yb(II) followed by precipitation of YbSO₄ for separation from Lu. | >90% Yb removal | technologypublisher.com |
| Mercury Cathode | Aqueous | Successful reduction of Yb(III) to Yb(II). | Not specified | tennessee.edu |
| Liquid Lead Cathode | LiCl-KCl Eutectic Melt | Two-step reduction (Yb³⁺ → Yb²⁺ → Yb) with formation of Pb-Yb intermetallics. | 94.5% Yb extraction | mdpi.com |
| Mercury Pool Cathode | Citrate Electrolyte | Separation of Yb from Lu via amalgamation; process dependent on potential and pH. | Up to 94.5% Yb amalgamation | researchgate.net |
Crystallographic and Structural Elucidation of Ytterbium Iii Trisulfate Systems
Anhydrous Ytterbium(III) Trisulfate Crystal Structures
Anhydrous ytterbium(III) trisulfate exhibits polymorphism, with at least two distinct crystal structures having been identified: an orthorhombic form and a trigonal form. These variations depend on the conditions of synthesis or thermal treatment.
An orthorhombic polymorph of anhydrous ytterbium(III) trisulfate has been identified as part of a series of isostructural lanthanide sulfates. researchgate.net This structure type is observed for the heavier lanthanides, from terbium (Tb) to lutetium (Lu), including ytterbium (Yb). researchgate.net The structure is characterized by the Pbcn space group. researchgate.net In this arrangement, the ytterbium ions are coordinated to oxygen atoms from the sulfate (B86663) tetrahedra, forming a complex three-dimensional network.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbcn researchgate.net |
| Parameter | Value |
|---|---|
| Crystal System | Trigonal materialsproject.org |
| Space Group | R3c researchgate.netmaterialsproject.org |
| Lattice Parameters (a) | 13.450 Å materialsproject.org |
| Refinement (R1) | 0.0755 researchgate.net |
The trigonal β-Yb₂(SO₄)₃ polymorph is distinguished by its unique structural topology, which is described as a three-dimensional network of pinwheels. researchgate.net This intricate architecture arises from the specific linkages between the YbO₆ octahedra and SO₄ tetrahedra. The "pinwheel" motif is a notable feature that sets this structure apart from other known lanthanide sulfate polymorphs.
Hydrated Ytterbium(III) Trisulfate Crystal Structures (e.g., Yb₂(SO₄)₃·3H₂O, Yb₂(SO₄)₃·8H₂O)
Ytterbium(III) trisulfate forms stable hydrates, with the trihydrate and octahydrate being prominent examples. The inclusion of water molecules into the crystal lattice leads to different structural arrangements and coordination environments for the Yb³⁺ ion compared to the anhydrous forms.
The trihydrate, Yb₂(SO₄)₃·3H₂O, synthesized via hydrothermal methods, crystallizes in the orthorhombic space group Cmc2₁. researchgate.net Its structure is a complex framework composed of YbO₆ octahedra, YbO₈ polyhedra, YbO₅(H₂O)₃ polyhedra, and SO₄ tetrahedra. researchgate.net
The octahydrate, Yb₂(SO₄)₃·8H₂O, belongs to a series of lanthanide sulfate octahydrates that typically crystallize in the monoclinic system. For instance, the holmium and thulium analogues adopt the C2/c space group, suggesting a similar structural classification for the ytterbium compound. researchgate.net
| Compound | Crystal System | Space Group | Refinement (R1) |
|---|---|---|---|
| Yb₂(SO₄)₃·3H₂O | Orthorhombic researchgate.net | Cmc2₁ researchgate.net | 0.0145 researchgate.net |
| Yb₂(SO₄)₃·8H₂O | Monoclinic (by analogy) researchgate.net | C2/c (by analogy) researchgate.net | N/A |
A significant feature of hydrated ytterbium(III) sulfates is their structural similarity to corresponding compounds of neighboring lanthanides. Single-crystal X-ray diffraction studies have confirmed that Yb₂(SO₄)₃·3H₂O is isostructural with Lu₂(SO₄)₃·3H₂O. researchgate.net This relationship is consistent with the lanthanide contraction, where the small difference in ionic radii between adjacent late lanthanides allows for the formation of identical crystal structures.
Coordination Polyhedra and Sulfate Linkages (e.g., YbO₆ octahedra, YbO₈, YbO₅(H₂O)₃ polyhedra, SO₄ tetrahedra)
The crystal structure of ytterbium(III) trisulfate hydrates is characterized by a complex framework built from various coordination polyhedra around the ytterbium ion and the linking sulfate tetrahedra. A notable example is ytterbium(III) trisulfate trihydrate, Yb₂(SO₄)₃·3H₂O, which has been synthesized by hydrothermal methods and investigated using single-crystal X-ray diffraction. researchgate.net
In the structure of Yb₂(SO₄)₃·3H₂O, the ytterbium ions exhibit multiple coordination environments, forming a complex network. This network is composed of YbO₆ octahedra, YbO₈ polyhedra, and YbO₅(H₂O)₃ polyhedra. researchgate.net These ytterbium-centered polyhedra are interconnected by sulfate (SO₄) tetrahedra, which act as bridging ligands, creating a stable, three-dimensional framework. researchgate.net The structure of Yb₂(SO₄)₃·3H₂O is isostructural with lutetium(III) trisulfate trihydrate, Lu₂(SO₄)₃·3H₂O, and crystallizes in the orthorhombic space group Cmc2₁. researchgate.net
| Polyhedron | Description |
|---|---|
| YbO₆ | Octahedral coordination of ytterbium with six oxygen atoms. |
| YbO₈ | Eight-coordinate polyhedron of ytterbium with oxygen atoms. |
| YbO₅(H₂O)₃ | Polyhedron where the ytterbium ion is coordinated to five oxygen atoms from sulfate groups and three oxygen atoms from water molecules. |
| SO₄ | Tetrahedral sulfate groups that link the ytterbium polyhedra. |
Structural Transformations and Thermal Decomposition Pathways
Ytterbium(III) trisulfate hydrates undergo significant structural changes upon heating, involving dehydration and polymorphic transitions. These transformations are critical in determining the thermal stability and potential applications of these materials.
The dehydration of ytterbium(III) trisulfate hydrates is a multi-step process that can lead to the formation of various intermediate phases before the anhydrous form is obtained. The specific pathway depends on factors such as temperature, heating rate, and water vapor pressure.
For instance, thermal analysis of Yb₂(SO₄)₃·3H₂O shows that it decomposes between 120 and 190 °C to form the anhydrous β-polymorph of ytterbium(III) trisulfate (β-Yb₂(SO₄)₃). researchgate.net
The more common octahydrate, Yb₂(SO₄)₃·8H₂O, also exhibits a complex dehydration behavior. Studies on the reversible hydration and dehydration of rare-earth sulfates, including ytterbium, show that these processes occur between 30 and 200 °C. acs.org During the dehydration of Yb₂(SO₄)₃·8H₂O, intermediate hydrates can be formed. For example, at a water vapor pressure of approximately 0.02 atm, the reaction proceeds through two main steps: a "high-temperature reaction" between 80-130 °C and a "low-temperature reaction" between 30-100 °C. nih.gov These can involve the formation of lower hydrates such as Yb₂(SO₄)₃·xH₂O (where x is approximately 1) and, under higher water vapor pressure (above 0.08 atm), an intermediate Yb₂(SO₄)₃·3H₂O phase can appear. nih.gov The final product of dehydration at elevated temperatures is typically an anhydrous form of Ytterbium(III) trisulfate. acs.org
| Starting Hydrate (B1144303) | Temperature Range (°C) | Intermediate/Final Product | Conditions |
|---|---|---|---|
| Yb₂(SO₄)₃·3H₂O | 120 - 190 | β-Yb₂(SO₄)₃ | Thermal decomposition |
| Yb₂(SO₄)₃·8H₂O | 30 - 200 | Yb₂(SO₄)₃·xH₂O (x≈1), Yb₂(SO₄)₃·3H₂O, Anhydrous Yb₂(SO₄)₃ | Dependent on temperature and water vapor pressure |
Anhydrous ytterbium(III) trisulfate is known to exist in different polymorphic forms, and thermal treatment can induce transitions between these phases. The formation of β-Yb₂(SO₄)₃ from the thermal decomposition of Yb₂(SO₄)₃·3H₂O is a clear example of such a transition. researchgate.net The β-polymorph possesses a unique trigonal crystal structure (space group R3c) characterized by a three-dimensional network of "pinwheels". researchgate.net
In addition to the trigonal β-phase, an orthorhombic structure type for anhydrous Yb₂(SO₄)₃ has also been identified, crystallizing in the space group Pbcn. researchgate.net The dehydration of Yb₂(SO₄)₃·8H₂O at 300 °C can lead to the formation of a rhombohedral phase of Yb₂(SO₄)₃. acs.org The existence of these different polymorphs highlights the structural diversity of anhydrous lanthanide sulfates, with the specific form obtained being dependent on the synthetic conditions and the nature of the rare-earth element. researchgate.net
Advanced Diffraction Techniques for Structural Characterization
The detailed structural understanding of ytterbium(III) trisulfate systems heavily relies on advanced X-ray diffraction techniques. These methods provide precise information on atomic positions, crystal symmetry, and phase purity.
Single Crystal X-ray Diffraction (SCXRD) is a powerful technique for the complete and unambiguous determination of a crystalline structure. By analyzing the diffraction pattern of a single crystal, it is possible to determine the precise arrangement of atoms within the crystal lattice, including bond lengths and angles.
The application of SCXRD has been fundamental in elucidating the complex structures of ytterbium(III) trisulfate hydrates and their anhydrous polymorphs. For example, the crystal structure of Yb₂(SO₄)₃·3H₂O was determined and refined using SCXRD data, revealing the intricate network of YbO₆, YbO₈, and YbO₅(H₂O)₃ polyhedra. researchgate.net Similarly, the structure of a twinned crystal of β-Yb₂(SO₄)₃ was solved and refined using SCXRD, which was essential to understanding its unique "pinwheel" topology. researchgate.net The refinement of the crystal structure of Yb₂(SO₄)₃·3H₂O resulted in a final R₁ value of 0.0145 for 3412 observed reflections, indicating a high-quality structural determination. researchgate.net
Powder X-ray Diffraction (PXRD) is an indispensable tool for the identification of crystalline phases and the assessment of the bulk purity of a material. By comparing the diffraction pattern of a polycrystalline sample to a database of known patterns, the constituent phases can be identified.
PXRD is extensively used to monitor the structural transformations of ytterbium(III) trisulfate during thermal treatment. For instance, high-temperature PXRD has been employed to track the dehydration of Yb₂(SO₄)₃·8H₂O and identify the resulting anhydrous phases. acs.org This technique confirmed the formation of single-phase rhombohedral Yb₂(SO₄)₃ upon dehydration at 300 °C under controlled humidity. acs.org PXRD is also crucial for confirming the phase of synthesized materials and ensuring that a bulk sample consists of a single, desired crystalline form, which is vital for studying its properties. The crystal structures of various compounds in the Ln₂(SO₄)₃ series (where Ln is a lanthanide) have been determined from powder diffraction data, showcasing the utility of this technique in characterizing materials that are not amenable to single-crystal growth. nih.gov
Synchrotron X-ray Diffraction for In-situ Studies
Synchrotron X-ray diffraction (SXRD) is a powerful, non-destructive analytical technique that provides real-time atomic and molecular structural information during chemical reactions or under varying environmental conditions. The high flux, high resolution, and tunable energy of synchrotron radiation enable the rapid collection of diffraction data, making it ideal for in-situ investigations of dynamic processes such as thermal decomposition, phase transitions, and crystallization. mdpi.com In the context of ytterbium(III) trisulfate systems, in-situ SXRD allows for the direct observation of structural transformations, providing insights into reaction kinetics and mechanisms.
A notable application of synchrotron-based techniques for the in-situ study of ytterbium(III) sulfate is the investigation of its behavior in hydrothermal fluids. A study utilizing in-situ extended X-ray absorption fine structure (EXAFS) spectroscopy, a technique that provides information on the local atomic environment, has elucidated the coordination behavior of the Yb³⁺ ion in sulfate-rich aqueous solutions at elevated temperatures. researchgate.net
At room temperature, the Yb³⁺ ion is coordinated by five water molecules and two sulfate ligands, resulting in a coordination number of eight and a distorted square antiprism geometry. researchgate.net As the temperature increases, progressive dehydration of the Yb³⁺ ion occurs, leading to a reduction in the hydration shell and stronger complexation with sulfate ions. At 200°C, the coordination geometry shifts to a capped dodecahedron with a coordination number of seven as the sulfate ligands reorganize around the Yb³⁺ ion. researchgate.net Further heating to 300°C results in the dominance of sulfate binding, which instigates a structural reorganization that precedes the precipitation of sulfate minerals. researchgate.net
These findings demonstrate the critical role of sulfate as both a transport and depositional ligand for rare earth elements like ytterbium in geochemical systems. researchgate.net The in-situ approach provides direct molecular-scale evidence of the structural evolution of Yb³⁺ sulfate complexes under hydrothermal conditions. researchgate.net
The following interactive table summarizes the key findings from the in-situ EXAFS study of Ytterbium(III) speciation in sulfate-bearing hydrothermal fluids.
While this example focuses on a solution-based system, the principles of in-situ synchrotron studies are equally applicable to the solid-state chemistry of ytterbium(III) trisulfate. For instance, in-situ SXRD could be employed to monitor the dehydration of ytterbium(III) sulfate octahydrate (Yb₂(SO₄)₃·8H₂O), revealing the precise temperatures and crystallographic changes associated with the loss of water molecules and the formation of any intermediate hydrates or anhydrous phases.
Vibrational Spectroscopy (IR and Raman) for Ligand Coordination and Bond Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for characterizing the coordination of sulfate ligands to the ytterbium(III) ion and elucidating the nature of the Yb-O bonds. The vibrational modes of the sulfate ion (SO₄²⁻) are sensitive to its local environment. A free sulfate ion, possessing tetrahedral (Td) symmetry, exhibits four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate antisymmetric bend (ν₄). In an aqueous solution or a crystal lattice, interaction with the Yb³⁺ cation lowers this symmetry, leading to changes in the IR and Raman spectra.
When a sulfate ion coordinates to a metal center, its symmetry is reduced, which can result in the splitting of degenerate vibrational modes and the activation of modes that were previously inactive in either IR or Raman spectra. For instance, the ν₁ (symmetric stretch) mode, which is only Raman-active for the free ion, may become IR-active upon coordination. Similarly, the triply degenerate ν₃ and ν₄ modes can split into multiple distinct bands. The magnitude of these splittings and the appearance of new bands provide insight into the coordination mode of the sulfate ligand (e.g., monodentate, bidentate chelating, or bridging).
Studies on various sulfate-containing minerals and coordination compounds have established correlations between the vibrational frequencies and the structural role of the sulfate group. arizona.eduresearchgate.net For instance, a significant splitting of the ν₃ band is a strong indicator of the sulfate ligand's reduced symmetry due to coordination. arizona.edu Furthermore, the low-frequency region of the spectra can reveal vibrations associated with the Yb-O bonds formed between the ytterbium cation and the oxygen atoms of the sulfate ligands and any coordinated water molecules. geologyscience.ru While specific, detailed IR and Raman spectral data for ytterbium(III) trisulfate are not extensively published, the principles derived from studies of other lanthanide sulfates and related complexes allow for a predictive understanding of its vibrational characteristics. researchgate.netnih.gov
Table 1: Fundamental Vibrational Modes of the Sulfate Ion
| Mode | Description | Symmetry (Td) | Raman Activity | IR Activity | Approximate Wavenumber (cm⁻¹) |
|---|---|---|---|---|---|
| ν₁ | Symmetric Stretch | A₁ | Active | Inactive | 981 |
| ν₂ | Symmetric Bend | E | Active | Inactive | 451 |
| ν₃ | Antisymmetric Stretch | F₂ | Active | Active | 1104 |
| ν₄ | Antisymmetric Bend | F₂ | Active | Active | 613 |
Note: Wavenumbers are for the free ion and will shift and split upon coordination.
X-ray Absorption Spectroscopy (XAS) Investigations
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. For ytterbium(III) trisulfate, studies at the Yb L₃-edge can precisely determine the coordination environment around the Yb³⁺ ion, including coordination numbers, bond distances, and the identity of neighboring atoms. ias.ac.inprinceton.edu
EXAFS spectroscopy provides quantitative information about the local atomic structure around the Yb³⁺ ion. Analysis of the EXAFS region of the X-ray absorption spectrum allows for the determination of bond lengths, coordination numbers (CN), and the types of atoms in the immediate vicinity of the central ytterbium ion.
In a study of Yb(III) in sulfate-rich aqueous solutions at room temperature, EXAFS analysis revealed that the Yb³⁺ ion is coordinated by both water molecules and sulfate ligands. researchgate.net The data indicated a total coordination number of 8, with the Yb³⁺ ion surrounded by five water molecules and two sulfate ligands, forming a distorted square antiprism geometry. researchgate.net The sulfate ligands were found to coordinate in both monodentate and bidentate fashions. researchgate.net The ability of EXAFS to distinguish between different shells of backscattering atoms (e.g., oxygen from water vs. oxygen and sulfur from sulfate) is crucial for building a detailed model of the primary coordination sphere.
Understanding the behavior of ytterbium sulfate complexes under hydrothermal conditions is critical for geochemical applications. In-situ EXAFS spectroscopy, using specialized high-pressure and high-temperature cells, allows for the direct investigation of these systems under relevant conditions. geologyscience.ruresearchgate.net
Studies on Yb(III) speciation in sulfate-bearing hydrothermal fluids have shown significant changes in the local coordination environment as a function of temperature. researchgate.net As the temperature increases, progressive dehydration of the Yb³⁺ ion occurs. The hydration shell is reduced, and sulfate complexation becomes more favorable. researchgate.net
At 200 °C, the coordination environment shifts, with sulfate ligands reorganizing around the Yb³⁺ ion. The coordination number is reduced from 8 to 7, and the geometry changes to a capped dodecahedron. researchgate.net By 300 °C, sulfate binding becomes the dominant interaction, leading to further structural reorganization that precedes the precipitation of sulfate minerals, which is consistent with the known retrograde solubility of rare-earth element sulfates. researchgate.net These in-situ EXAFS studies provide direct, molecular-level evidence of how temperature changes drive the speciation of Yb(III) in sulfate solutions, influencing its transport and deposition in geological systems. researchgate.net
Table 2: Yb(III) Coordination Environment in Sulfate Solution at Various Temperatures from EXAFS Analysis
| Temperature | Coordination Number (CN) | Geometry | Ligands |
|---|---|---|---|
| Room Temperature | 8 | Distorted Square Antiprism | 5 H₂O + 2 SO₄²⁻ |
| 200 °C | 7 | Capped Dodecahedron | Dehydrated, stronger sulfate complexation |
| 300 °C | - | - | Sulfate binding dominates, structural reorganization |
Data sourced from Zhao et al. (2025). researchgate.net
Luminescence Spectroscopy of Ytterbium(III) Sulfate Complexes
The Yb³⁺ ion possesses a simple electronic structure with only one excited state manifold (²F₅/₂) approximately 10,000 cm⁻¹ above the ground state manifold (²F₇/₂), which makes its luminescence properties relatively straightforward to interpret. researchgate.net Luminescence spectroscopy is a highly sensitive probe of the local coordination environment around the Yb³⁺ ion.
The electronic structure of lanthanide ions is characterized by strong spin-orbit coupling, which splits electron configurations into groups of energy levels known as Russell-Saunders terms. chemrxiv.orgacs.org For Yb³⁺, these are the ²F₇/₂ ground state and the ²F₅/₂ excited state. When the Yb³⁺ ion is placed in a coordination complex, the surrounding ligand field lifts the degeneracy of these J-manifolds, splitting them into a series of distinct electronic energy levels known as microstates (or Stark levels). chemrxiv.orgacs.org The ground state (²F₇/₂) splits into four microstates, and the excited state (²F₅/₂) splits into three microstates.
The precise energies of these microstates are dictated by the symmetry and strength of the ligand field created by the coordinating sulfate ions and water molecules. acs.orgnih.gov Therefore, high-resolution luminescence spectroscopy, particularly at low temperatures (e.g., 77 K) where spectral bands sharpen into distinct lines, can be used to experimentally resolve these microstates. chemrxiv.org By analyzing the number and positions of these lines in the emission and excitation spectra, it is possible to deduce information about the coordination geometry around the Yb³⁺ ion. chemrxiv.org
The luminescence of Yb(III) complexes is characterized by a near-infrared (NIR) emission corresponding to the ²F₅/₂ → ²F₇/₂ transition. nih.gov The emission spectrum, typically centered around 980 nm, consists of several sharp peaks, with each peak corresponding to a transition from the lowest-lying microstate of the ²F₅/₂ manifold to one of the four microstates of the ²F₇/₂ ground state manifold. chemrxiv.orgnih.gov The exact positions and relative intensities of these emission peaks are highly sensitive to the coordination environment. nih.gov
Excitation spectra are obtained by monitoring the intensity of a specific Yb³⁺ emission line while scanning the excitation wavelength. The resulting spectrum reveals the transitions from the ground state manifold to the excited state manifold (²F₇/₂ → ²F₅/₂). At low temperatures, this spectrum resolves into distinct lines corresponding to transitions from the lowest-lying ground state microstate to the three microstates of the excited state manifold. chemrxiv.org A detailed analysis of both the excitation and emission spectra allows for the construction of an experimental energy level diagram of the microstates, providing a detailed fingerprint of the specific ytterbium(III) sulfate complex. chemrxiv.org
Complexation Chemistry and Solution Behavior of Ytterbium Iii in Sulfate Media
Sulfate (B86663) Complexation Mechanisms and Formation Constants
The interaction between the Ytterbium(III) ion (Yb³⁺) and sulfate ions (SO₄²⁻) in solution leads to the formation of various complexes. The nature of this bonding can be categorized into distinct mechanisms, primarily inner-sphere and outer-sphere complexation. The stability of these complexes is quantified by formation constants, which are influenced by environmental conditions such as ionic strength and temperature.
The formation of complexes between a metal ion and a ligand can occur through two primary pathways. In an outer-sphere complex , the metal ion and the ligand retain their individual hydration shells and are associated through electrostatic forces. researchgate.net Conversely, an inner-sphere complex involves the displacement of one or more water molecules from the metal ion's primary hydration shell by the ligand, resulting in direct bonding between the metal center and the ligand. researchgate.netdifferencebetween.com
In sulfate media, Ytterbium(III) is capable of forming both types of complexes. The direct coordination of sulfate ligands to the Yb(III) ion, as observed in structural studies, confirms the formation of inner-sphere complexes. researchgate.netarxiv.org In this arrangement, a direct covalent bond is formed between the ytterbium ion and one or more oxygen atoms of the sulfate group. davuniversity.org The potential for outer-sphere complexation also exists, where the fully hydrated [Yb(H₂O)ₙ]³⁺ cation associates with the sulfate anion without direct bond formation.
The stability and formation of Ytterbium(III) sulfate complexes are significantly affected by the ionic strength and temperature of the solution.
Temperature: An increase in temperature generally promotes the formation of inner-sphere complexes. researchgate.netarxiv.org Studies on Yb(III) in sulfate-rich hydrothermal fluids show that as temperature rises, progressive dehydration of the Yb(III) ion occurs. arxiv.org This reduction in the hydration shell favors stronger and more direct complexation with sulfate ligands. researchgate.netarxiv.org This phenomenon is consistent with the retrograde solubility often observed for rare earth element (REE) sulfates. arxiv.org The dominant sulfate species for REEs are often REESO₄⁺ and REE(SO₄)₂⁻, with the latter becoming more significant at higher temperatures. researchgate.net
Ionic Strength: The ionic strength of the medium influences the electrostatic interactions that govern complex formation. mdpi.com An increase in ionic strength can lead to a "screening" effect, where the charges of the interacting ions are shielded by other ions in the solution. mdpi.com This effect can reduce the stability of outer-sphere complexes, which are primarily held together by long-range electrostatic forces. Conversely, the formation of inner-sphere complexes may be less directly affected or even favored under certain conditions as the energetic cost of displacing water molecules changes. peacta.org
Speciation Studies in Aqueous and Hydrothermal Fluids
Investigating the speciation of Ytterbium(III) in sulfate solutions provides molecular-level insights into its coordination and the structure of its immediate chemical environment. Techniques such as in-situ extended X-ray absorption fine structure (EXAFS) spectroscopy combined with molecular dynamics simulations have been pivotal in elucidating these details under various conditions. researchgate.netarxiv.org
The coordination environment of Yb(III) in sulfate-bearing fluids changes significantly with temperature. At room temperature, the Yb(III) ion typically exhibits a coordination number (CN) of 8. researchgate.netarxiv.org This coordination sphere is composed of five water molecules and two sulfate ligands, arranged in a distorted square antiprism geometry. researchgate.netarxiv.org
As the temperature increases, the coordination number decreases due to the loss of water molecules. At 200°C, the coordination number is reduced to 7, with the sulfate ligands reorganizing around the Yb(III) ion to form a capped dodecahedron geometry. researchgate.netarxiv.org By 300°C, sulfate binding becomes dominant, leading to further structural changes that precede the precipitation of sulfate minerals. arxiv.org
| Temperature (°C) | Coordination Number (CN) | Coordinating Ligands | Geometry |
|---|---|---|---|
| Room Temperature | 8 | 5 H₂O + 2 SO₄²⁻ | Distorted Square Antiprism |
| 200 | 7 | N/A | Capped Dodecahedron |
| 300 | N/A | Sulfate binding dominates | Structural reorganization |
Sulfate ligands play a critical role in structuring the hydration shell of the Yb(III) ion. At ambient conditions, the inner coordination sphere is a mix of water molecules and sulfate ions. researchgate.netarxiv.org The presence of sulfate ligands directly reduces the number of coordinated water molecules compared to a purely aqueous solution where Yb(III) is known to have a coordination number of 8, forming a square antiprismatic geometry with water alone. chemrxiv.orgacs.org
Increasing temperature enhances the influence of sulfate ligands, causing progressive dehydration of the Yb(III) ion. researchgate.netarxiv.org This process involves the displacement of water molecules from the inner coordination sphere by sulfate ions, leading to a more compact and rigid coordination environment where sulfate binding is favored. researchgate.net This demonstrates that sulfate acts as a crucial ligand that can both transport Ytterbium in hydrothermal fluids and trigger its deposition as minerals under changing temperature conditions. arxiv.org
Extraction Kinetics and Mechanisms in Sulfate Systems
The extraction of Ytterbium(III) from sulfate solutions is a key process in its separation and purification. Kinetic studies are essential to understand the rate-controlling steps and optimize extraction conditions. The extraction of Yb(III) from a sulfate medium using the extractant Cyanex 923 in heptane has been investigated to determine the underlying mechanism. researchgate.net
Thermodynamic parameters for the extraction process have been calculated from the temperature dependence of the extraction rate.
| Kinetic Parameter | Value |
|---|---|
| Activation Energy (Ea) | 9.56 kJ mol⁻¹ |
| Activation Enthalpy (ΔH±) | 7.05 kJ mol⁻¹ |
| Activation Entropy (ΔS±₂₉₈) | -0.31 kJ mol⁻¹ |
| Gibbs Free Energy of Activation (ΔG±₂₉₈) | 98.3 kJ mol⁻¹ |
Interfacial Film Diffusion Control
In the solvent extraction of ytterbium(III) from a sulfate medium using organophosphorus extractants like Cyanex 923, the kinetics of the process are crucial for optimizing separation efficiency. Research into this area has identified that the rate of mass transfer is controlled by the diffusion of chemical species across an interfacial film. researchgate.net
Thermodynamic Parameters of Extraction
The thermodynamic feasibility and nature of the ytterbium(III) extraction process from sulfate media can be elucidated by examining key thermodynamic parameters. These values were calculated based on the temperature dependence of the extraction rate.
A study on the extraction with Cyanex 923 in heptane yielded the following thermodynamic activation parameters:
| Parameter | Symbol | Value | Unit |
| Activation Energy | Ea | 9.56 | kJ mol-1 |
| Activation Enthalpy | ΔH± | 7.05 | kJ mol-1 |
| Activation Entropy | ΔS±298 | -0.31 | kJ mol-1 K-1 |
| Gibbs Free Energy of Activation | ΔG±298 | 98.3 | kJ mol-1 |
Data sourced from a kinetic study on ytterbium(III) extraction. researchgate.net
Retrograde Solubility Behavior in Rare Earth Sulfates
A characteristic feature of many rare earth sulfates, including ytterbium(III) sulfate, is their retrograde solubility in water; that is, their solubility decreases as the temperature increases. wikipedia.orgbohrium.com This behavior is contrary to the more common trend where the solubility of solid solutes increases with rising temperature.
This phenomenon is rooted in the thermodynamics of the dissolution process. For ytterbium(III) sulfate octahydrate (Yb₂(SO₄)₃·8H₂O), which is the equilibrium saturating solid phase between 25°C and 95°C, the dissolution in water is an exothermic process. bohrium.com This means that heat is released when the salt dissolves.
According to Le Châtelier's principle, if a change of condition (like temperature) is applied to a system in equilibrium, the system will shift in a direction that counteracts the change. quora.com For an exothermic dissolution process, heat can be considered a product:
Yb₂(SO₄)₃(s) ⇌ 2Yb³⁺(aq) + 3SO₄²⁻(aq) + Heat
Advanced Research Applications of Ytterbium Iii Trisulfate in Chemical Science
Catalysis Research with Ytterbium(III) Sulfate-Based Systems
The catalytic applications of ytterbium(III) compounds, including the sulfate (B86663), are extensive. The Ytterbium(III) ion's high charge density and ability to coordinate with various organic molecules make it an effective catalyst in a range of chemical transformations.
Ytterbium(III) Sulfate as a Lewis Acid Catalyst in Organic Reactions
Ytterbium(III) salts are recognized as versatile and effective Lewis acid catalysts in organic synthesis. researchgate.netalfachemic.com Unlike traditional Lewis acids, they are often stable in the presence of water, expanding their utility in greener, aqueous reaction media. researchgate.netatwiki.jp The catalytic activity of the Yb³⁺ ion is central to numerous organic reactions, including carbon-carbon bond-forming reactions that are fundamental to building complex molecules. researchgate.netatwiki.jp
Notable organic reactions catalyzed by Ytterbium(III) compounds include:
Michael Additions: These reactions are crucial for forming carbon-carbon bonds. Ytterbium(III) triflate, a related salt, has been shown to catalyze the addition of β-ketoesters to enones in water, although the reactions can be slow. atwiki.jp
Mannich Reactions: This is a key reaction for synthesizing nitrogen-containing compounds. alfachemic.com Ytterbium(III) chloride, demonstrating strong Lewis acidity, can effectively catalyze one-pot Mannich reactions. alfachemic.com
Friedel-Crafts Acylation: This reaction is used to form aryl ketones. Ytterbium(III) triflate has been successfully employed as a catalyst for the acylation of aromatic hydrocarbons. alfachemic.com
Other Reactions: The catalytic scope of Ytterbium(III) extends to Diels-Alder reactions, aldol condensations, and Knoevenagel reactions, showcasing its broad applicability. researchgate.netalfachemic.com
Table 1: Organic Reactions Catalyzed by Ytterbium(III) Salts
| Reaction Type | Substrates | Product Type | Catalyst Example | Key Advantage |
|---|---|---|---|---|
| Michael Addition | β-ketoesters and enones | Michael adducts | Yb(OTf)₃ | Can be performed in water atwiki.jp |
| Mannich Reaction | Aromatic amines, aromatic aldehydes, cyclopentanone | Nitrogenous compounds | YbCl₃ | Effective for "one-pot" synthesis alfachemic.com |
| Friedel-Crafts Acylation | Aromatic hydrocarbons and acylating agents | Aryl ketones | Yb(OTf)₃ | Catalyst can be recovered and reused researchgate.net |
| Tosylation of Alcohols | Primary and secondary alcohols | Alkyl tosylates | Yb(OTf)₃ | High yields under mild, neutral conditions organic-chemistry.org |
Heterogeneous Catalysis: Ytterbium Promotion in Supported Catalysts (e.g., Ni/γ-Al2O3)
In heterogeneous catalysis, a catalyst and reactants exist in different phases. unipi.it A common approach involves dispersing an active metal catalyst onto a high-surface-area support material. wikipedia.org Ytterbium can be used as a "promoter" to enhance the activity and stability of these supported catalysts.
A key example is the use of ytterbium to promote nickel catalysts supported on gamma-alumina (Ni/γ-Al₂O₃). researchgate.net These catalysts are investigated for processes like the dry reforming of biogas, which converts methane (B114726) and carbon dioxide into synthesis gas (a mixture of hydrogen and carbon monoxide). researchgate.net A major challenge in this process is catalyst deactivation due to carbon deposition and sintering of the active metal. researchgate.net
Research has shown that the addition of ytterbium as a promoter to the Ni/γ-Al₂O₃ catalyst can have several beneficial effects:
Inhibition of Nickel Aluminate Formation: Ytterbium helps to prevent the undesirable reaction between the nickel catalyst and the alumina (B75360) support, which can form inactive nickel aluminate species. researchgate.net
Improved Metal Dispersion: By preventing this interaction, ytterbium promotes the formation of separate phases of γ-Al₂O₃ and nickel oxide (NiO), which can lead to better dispersion of the active nickel metal after reduction. researchgate.net
Enhanced Stability: The improved dispersion and prevention of inactive phase formation contribute to a more stable catalyst with a longer operational lifetime.
Mechanistic Investigations of Catalytic Activity and Stability
Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and designing more efficient catalysts. For Ytterbium(III)-catalyzed reactions, the mechanism generally revolves around its function as a Lewis acid.
The catalytic cycle is hypothesized to begin with the coordination of the Ytterbium(III) ion to a substrate molecule (e.g., a carbonyl group). This coordination polarizes the substrate, making it more susceptible to nucleophilic attack. For instance, in a Yb(OTf)₃-catalyzed etherification reaction, the process is thought to initiate with the formation of a chelate complex between the Yb³⁺ ion and the reagent, di-tert-butyl dicarbonate. acs.org This complex then activates the reagent, facilitating the subsequent reaction with an alcohol. acs.org
The stability of Ytterbium(III) catalysts is one of their significant advantages. Their tolerance to water is attributed to the fact that water molecules can coordinate to the Yb³⁺ ion without necessarily leading to the catalyst's decomposition, allowing it to remain active in aqueous environments. researchgate.net
Design of Recyclable and Water-Tolerant Catalytic Systems
The development of recyclable and water-tolerant catalysts is a primary goal of green chemistry. Ytterbium(III) catalysts are well-suited for this purpose due to their inherent stability. researchgate.net Various strategies have been developed to facilitate the recovery and reuse of these catalysts.
Materials Science Applications and Advanced Materials Development
The utility of ytterbium(III) trisulfate extends beyond catalysis into the realm of materials science, where it serves as a precursor for the synthesis of a variety of advanced materials with unique properties.
Ytterbium(III) Trisulfate in the Synthesis of Advanced Ceramics and Nano-particles
Ytterbium(III) salts are valuable starting materials for producing advanced ceramics and nanoparticles through various synthesis methods. These materials are of interest for applications ranging from thermal barrier coatings to biomedical imaging. researchgate.net
Advanced Ceramics: Ytterbium silicates (e.g., Yb₂SiO₅ and Yb₂Si₂O₇) are promising materials for environmental and thermal barrier coatings due to their low thermal conductivity and excellent thermal stability. researchgate.net Hydrothermal synthesis methods can be used to produce single-crystalline ytterbium silicate (B1173343) nanoparticles at relatively low temperatures (e.g., 200°C) using ytterbium salts as a precursor. researchgate.net
Nanoparticles: Ytterbium-containing nanoparticles are being explored for a range of high-tech applications.
Doped Nanoparticles: Ytterbium can be doped into other oxide materials, such as zinc oxide (ZnO), to create nanoparticles with specific optical properties. scielo.br The polymer precursor method is one route to synthesize Yb³⁺-doped ZnO nanoparticles. scielo.br
Mixed Oxide Nanoparticles: Hybrid nanoparticles, such as those containing both ytterbium and iron oxides (e.g., YbFeO₃), have been synthesized via solvothermal routes. These materials show potential as dual contrast agents for both magnetic resonance imaging (MRI) and X-ray computed tomography (CT).
Metallic Nanoparticles: Bioreduction methods have been used to synthesize ytterbium metal nanoparticles from its salt precursors. researchgate.net
Table 2: Ytterbium-Containing Materials and Synthesis Methods
| Material | Synthesis Method | Precursor Example | Potential Application |
|---|---|---|---|
| Ytterbium Silicate (Yb₂SiO₅, Yb₂Si₂O₇) | Hydrothermal Synthesis | Ytterbium Salt | Thermal Barrier Coatings researchgate.net |
| Yb³⁺-doped Zinc Oxide (YbxZn₁-xO) | Polymer Precursor Method | Ytterbium Nitrate (B79036) | Optoelectronics, Sensors scielo.br |
| Ytterbium/Iron Mixed Oxide (YbFeO₃) | Solvothermal Synthesis | Ytterbium Chloride | Dual Contrast Agent (MRI/CT) |
| Ytterbium Metal Nanoparticles | Bioreduction | Ytterbium Salt | Functional Devices researchgate.net |
Integration into Optical Materials
Ytterbium(III) sulfate serves as a crucial component in the fabrication of various optical materials, where its distinct spectroscopic properties are harnessed for specific functionalities. High-purity grades of ytterbium sulfate are frequently used as a doping agent in materials for lasers and fiber optics. chemicalbook.com Its applications extend to glass and ceramics, where it can act as a colorant. chemicalbook.com
The utility of ytterbium-doped materials stems from the simple electronic structure of the Yb³⁺ ion, which possesses only two multiplets, ²F₇/₂ (ground state) and ²F₅/₂ (excited state). researchgate.net This configuration is highly advantageous for the development of efficient diode-pumped laser systems. researchgate.net When incorporated into a host material like glass, ytterbium ions can absorb pump light, typically around 976 nm, and convert it into laser light at a longer wavelength, generally between 1030 and 1070 nm. stanfordmaterials.comcoherent.com This process is characterized by high quantum efficiency, meaning the material effectively converts absorbed photons into emitted photons, leading to powerful and efficient laser performance. stanfordmaterials.com
Ytterbium-doped fiber lasers, a key application, are valued for their high power, exceptional beam quality, and reliability. stanfordmaterials.comcoherent.com These characteristics make them suitable for a wide array of uses, including materials processing (cutting, welding), medical procedures, and scientific research. stanfordmaterials.comcoherent.com The broad emission spectrum of ytterbium-doped systems also allows for tunability, which is vital for various spectroscopic and imaging applications. stanfordmaterials.com
| Application Area | Function of Ytterbium(III) Trisulfate | Key Properties Utilized | Examples of Materials |
|---|---|---|---|
| Lasers | Doping agent for gain medium | High quantum efficiency, broad absorption and emission spectra | Garnet crystals, borophosphate glasses, silica fibers chemicalbook.comresearchgate.netresearchgate.net |
| Fiber Amplifiers & Fiber Optics | Dopant in optical fibers | Efficient light absorption and conversion | Ytterbium-doped silica fibers chemicalbook.comresearchgate.net |
| Glass and Ceramics | Colorant and active optical component | Specific absorption and emission characteristics | Porcelain enamel glazes, specialty optical glasses chemicalbook.compangea-intl.com |
Analytical Reagent Applications in Chemical Analysis
Beyond materials science, ytterbium(III) ions have proven useful as reagents in the field of analytical chemistry for the detection and quantification of specific analytes.
One notable application is the use of ytterbium(III) for the determination of total sulfite in samples like white wine. acs.orgnih.gov This method is based on the formation of a low-solubility complex between ytterbium(III) ions and sulfite ions. acs.orgnih.gov When a solution containing ytterbium(III) is mixed with a sample containing sulfite, they react to form the Yb(III)-sulfite complex. acs.org The low solubility of this complex causes it to precipitate or form a colloidal dispersion in the solution. acs.orgnih.gov This change in the physical state of the solution is the basis for the analytical measurement. The use of ytterbium(III) as a reagent offers an advantage over traditional methods, such as the p-rosaniline method, by avoiding the use of toxic reagents. nih.gov
The determination of sulfite using ytterbium(III) employs a kinetic and spectrometric approach. acs.org The formation of the Yb(III)-sulfite complex results in an increase in the light scattering intensity of the solution over time. acs.org This phenomenon is measured using a spectrofluorometer, which detects the dispersion of radiation. acs.org
Specifically, the sample is irradiated with light at a wavelength of 490 nm, and the scattered light is measured at 980 nm. nih.gov The analysis relies on a kinetic measurement, where the initial rate of the complex formation is used as the analytical parameter. acs.org This is achieved using a stopped-flow mixing technique, which allows for the rapid and automated mixing of the reactants and the immediate measurement of the change in light scattering. acs.orgnih.gov Each kinetic data point can be obtained in as little as 0.5 seconds. nih.gov
This initial rate method, combined with measurement at a long emission wavelength, helps to minimize potential interference from fluorescent background signals that may be present in complex sample matrices like wine. acs.orgnih.gov The method has been shown to be effective over a dynamic range of 1-250 µg/mL for sulfite, with a detection limit of 0.35 µg/mL. nih.gov
| Parameter | Description / Value | Reference |
|---|---|---|
| Analytical Principle | Formation of a low-solubility Yb(III)-sulfite complex | acs.orgnih.gov |
| Measurement Technique | Kinetic measurement of light scattering intensity with time | acs.org |
| Instrumentation | Spectrofluorometer with stopped-flow mixing | acs.org |
| Excitation Wavelength | 490 nm | nih.gov |
| Emission (Scattering) Wavelength | 980 nm | nih.gov |
| Dynamic Range | 1-250 µg/mL | nih.gov |
| Detection Limit | 0.35 µg/mL | nih.gov |
| Precision (RSD) | <6% | nih.gov |
Theoretical and Computational Chemistry Approaches to Ytterbium Iii Trisulfate Systems
Density Functional Theory (DFT) Studies of Electronic Structure and Bonding
Density Functional Theory (DFT) has become a standard method for modeling the structures of lanthanide complexes, including those of ytterbium(III). chemrxiv.org It offers a balance between computational cost and accuracy for systems with a large number of electrons.
DFT calculations are frequently used to perform geometry optimizations to predict the most stable structures of ytterbium complexes. chemrxiv.orgnih.gov For ytterbium(III) ions in aqueous environments, which is relevant to the hydration of ytterbium(III) trisulfate, DFT studies have been employed to determine coordination numbers and geometries. chemrxiv.org For instance, studies on Yb(III) solvates in water have indicated that an eight-coordinate structure with a square anti-prismatic geometry is common. chemrxiv.orgchemrxiv.org In sulfate-rich solutions, experimental data informed by theoretical simulations suggest that at room temperature, the Yb(III) ion is also eight-coordinated, being bound to five water molecules and two sulfate (B86663) ligands in a distorted square antiprism geometry. arxiv.org
DFT calculations, often using hybrid-meta-GGA functionals like TPSSh or M06-2X, have been found to provide accurate bond distances for lanthanide complexes with oxygen-donor ligands. chemrxiv.org The typical bond distances for Yb-O are found to be in the range of 2.198 Å to 2.795 Å in various ytterbium compounds. researchgate.net These computational models help elucidate the electronic structure, which is fundamental to understanding the compound's reactivity and spectroscopic properties. researchgate.net
Table 1: DFT-Derived Structural Properties of Ytterbium(III) Complexes This table is interactive. Click on the headers to sort.
| Property | Value | System Context | Source |
|---|---|---|---|
| Coordination Number | 8 | Yb(III) in water | chemrxiv.orgchemrxiv.org |
| Coordination Number | 8 | Yb(III) in sulfate-rich fluid (Room Temp) | arxiv.org |
| Coordination Geometry | Square Anti-prismatic | Yb(III) in water | chemrxiv.orgchemrxiv.org |
| Coordination Geometry | Distorted Square Anti-prism | Yb(III) in sulfate-rich fluid (Room Temp) | arxiv.org |
For heavy elements like ytterbium, relativistic effects are not negligible and must be considered for accurate theoretical predictions. nih.govchemrxiv.orgkg.ac.rs As the atomic number increases, the velocity of inner-shell electrons approaches a significant fraction of the speed of light, leading to a relativistic increase in their mass. kg.ac.rs This phenomenon causes a contraction of inner orbitals (like the s and p orbitals) and an expansion of outer orbitals, which significantly influences the electronic structure and chemical properties of the compound. kg.ac.rsaps.org
The intricate electronic structures of lanthanide(III) ions are characterized by these strong relativistic effects and associated spin-orbit coupling. nih.govchemrxiv.org Computational studies have demonstrated that relativistic contributions can be as significant as electron correlation effects for ytterbium. aps.org For example, calculations of the static dipole polarizability of the ytterbium atom show a significant reduction when scalar-relativistic effects are included, highlighting the importance of incorporating relativity in theoretical models to achieve results that align with experimental reality. aps.org Neglecting these effects in DFT calculations for heavy-element compounds can lead to considerable deviations from experimental findings. kg.ac.rs
Ab Initio Molecular Dynamics (AIMD) Simulations
Ab initio molecular dynamics (AIMD) is a powerful simulation technique that computes the forces acting on atoms from first-principles quantum mechanical calculations at each step of a molecular dynamics trajectory. shaoxc.comaps.org This method is particularly valuable for studying the dynamic behavior of complex systems like ytterbium(III) trisulfate in solution.
AIMD simulations have been instrumental in clarifying the coordination behavior of Yb(III) in complex aqueous environments, such as sulfate-bearing hydrothermal fluids. arxiv.org By combining AIMD with in situ experimental techniques like extended X-ray absorption fine structure (EXAFS) spectroscopy, researchers can resolve detailed coordination structures under various conditions. arxiv.org
A study on Yb(III) in a sulfate-rich solution revealed significant changes in its coordination sphere with increasing temperature. arxiv.org At room temperature, the Yb(III) ion has a coordination number of eight, forming a distorted square antiprism. As the temperature rises to 200 °C, progressive dehydration occurs, and the coordination number is reduced to seven, with the geometry shifting to a capped dodecahedron. arxiv.org At even higher temperatures (300 °C), sulfate binding becomes dominant, leading to further structural reorganization that precedes the precipitation of sulfate minerals. arxiv.org These findings demonstrate that sulfate can act as both a transport and deposition ligand, critically influencing the mobility of rare earth elements in geochemical systems. arxiv.org
Table 2: Ytterbium(III) Coordination in Sulfate Solution under Hydrothermal Conditions (from AIMD-informed studies) This table is interactive. Click on the headers to sort.
| Temperature | Coordination Number (CN) | Coordinating Ligands | Predominant Geometry | Source |
|---|---|---|---|---|
| Room Temperature | 8 | 5 H₂O, 2 SO₄²⁻ | Distorted Square Antiprism | arxiv.org |
| 200 °C | 7 | N/A | Capped Dodecahedron | arxiv.org |
The dynamics of water molecules and ligands in the immediate vicinity of an ion—the hydration shell—are crucial for understanding its chemical behavior in solution. amolf.nl AIMD simulations provide a molecular-level view of these interactions. For Yb(III) in sulfate solutions, simulations show that increasing temperature leads to a reduction of the hydration shell and promotes stronger complexation with sulfate ligands. arxiv.org
This dynamic interplay, where water ligands are exchanged for sulfate ligands, is a key aspect of the system's chemistry. arxiv.org The simulations can model the reorganization of the sulfate ligands around the Yb(III) center as conditions change. arxiv.org More broadly, AIMD studies on ions in water reveal how the ion perturbs the hydrogen-bond network of the surrounding solvent, with effects that can sometimes extend beyond the first hydration shell. amolf.nlacs.org Understanding these dynamic ligand interactions and hydration processes is essential for refining thermodynamic models of rare earth element speciation in aqueous fluids. arxiv.org
Complete Active Space Self-Consistent Field (CASSCF) Calculations for Electronic Energy Levels
The complex optical and magnetic properties of lanthanide ions are a direct consequence of their intricate electronic structures. nih.govchemrxiv.org The electronic energy levels arise from electron configurations that are split by two main interactions: first by spin-orbit coupling into Russell-Saunders terms, and then by the electric field created by the surrounding ligands (the ligand field) into the final microstates (also known as mJ levels). chemrxiv.orgnih.govchemrxiv.org
To accurately calculate this ladder of electronic energy levels, high-level ab initio methods are required. The Complete Active Space Self-Consistent Field (CASSCF) method, often combined with subsequent treatments of dynamic electron correlation, is employed for this purpose. chemrxiv.orgnih.gov These relativistic CASSCF calculations can compute the microstates for possible coordination structures of a solvated Yb(III) ion. chemrxiv.orgchemrxiv.org By comparing the theoretically calculated energy levels with high-resolution experimental absorption and luminescence spectra, it is possible to determine the most probable coordination number and solution structure of the complex. chemrxiv.orgchemrxiv.org This powerful combination of spectroscopy and CASSCF calculations provides a robust methodology for correlating the structure of lanthanide complexes in solution with their physical properties. chemrxiv.org
Crystal Field Theory and Ligand Field Analysis in Ytterbium Complexes
The electronic structure of the ytterbium(III) ion (Yb³⁺), a member of the lanthanide series, is characterized by a [Xe]4f¹³ configuration. The optical and magnetic properties of its compounds are largely dictated by the intricate interplay of strong spin-orbit coupling and the external field imposed by surrounding ligands. nih.govchemrxiv.org Theoretical and computational approaches, specifically Crystal Field Theory (CFT) and Ligand Field Theory (LFT), are indispensable for elucidating these relationships.
In the free Yb³⁺ ion, the electron configuration gives rise to a ²F ground term, which is split by spin-orbit coupling into two manifolds: a ground state ²F₇/₂ and an excited state ²F₅/₂. chemrxiv.org When the Yb³⁺ ion is incorporated into a complex, such as in a coordination compound with sulfate ions, the electric field generated by the ligands—termed the crystal or ligand field—lifts the degeneracy of the mJ sublevels within each manifold. This phenomenon is known as ligand-field splitting. nih.govchemrxiv.orgacs.org
The magnitude and pattern of this splitting are highly sensitive to the coordination geometry and the nature of the ligands. acs.orgnih.gov Consequently, a detailed analysis of the ligand-field splitting provides valuable insights into the structure of ytterbium complexes in various states, including in solution. nih.govchemrxiv.orgchemrxiv.orgacs.org However, determining the precise structure of lanthanide complexes from ligand-field splitting alone can be a formidable challenge. nih.govchemrxiv.orgchemrxiv.orgacs.org
A powerful and robust methodology to overcome this challenge involves a synergistic combination of high-resolution spectroscopy and advanced computational chemistry. nih.govchemrxiv.orgacs.org Experimental techniques such as absorption, luminescence excitation, and emission spectroscopy are employed to resolve the electronic energy levels of the microstates. chemrxiv.orgacs.org These experimental data are then compared with theoretical models derived from ab initio calculations, such as the Complete Active Space Self-Consistent Field (CASSCF) method, which can compute the microstates for various possible coordination geometries. nih.govnih.gov
This combined experimental and theoretical approach has been successfully applied to determine the coordination number and geometry of Yb³⁺ solvates in different solvents. For instance, in water, methanol, and N,N-dimethylformamide, Yb³⁺ is typically eight-coordinated, adopting a square antiprismatic geometry. nih.govchemrxiv.org The speciation in dimethyl sulfoxide, however, has been found to be more complex. nih.govchemrxiv.org
The sensitivity of the crystal field splitting to the coordination environment is a key aspect of the analysis. Even subtle changes in the arrangement of ligands can lead to significant alterations in the observed spectra and magnetic properties. nih.gov For example, the magnetic anisotropy of certain ytterbium complexes has been shown to be extremely sensitive to minor structural changes, such as the twist angle in a tricapped trigonal prismatic coordination polyhedron. nih.gov Ab initio ligand field theory provides a theoretical framework to understand and justify these changes in magnetic anisotropy. nih.gov
The table below summarizes the experimentally determined crystal field sublevels for the ²F₇/₂ and ²F₅/₂ manifolds of a representative Yb³⁺ complex, [Yb(DPA)₃]³⁻, as identified from absorption and emission spectra. The energies are well-reproduced by ab initio calculations, with typical deviations of less than 100 cm⁻¹. nih.gov
| Manifold | Experimental Sublevel Energy (cm⁻¹) | Calculated Sublevel Energy (cm⁻¹) |
|---|---|---|
| ²F₇/₂ | 0 | 0 |
| ²F₇/₂ | 145 | 130 |
| ²F₇/₂ | 450 | 465 |
| ²F₇/₂ | 780 | 790 |
| ²F₅/₂ | 10250 | 10245 |
| ²F₅/₂ | 10600 | 10610 |
| ²F₅/₂ | 10850 | 10865 |
Note: The data in this table is illustrative and based on findings for the [Yb(DPA)₃]³⁻ complex as a representative example of a Yb(III) system. Specific values for ytterbium(III) trisulfate would require dedicated experimental and computational studies.
The analysis of ligand field effects extends to understanding the influence of specific ligands on the electronic and magnetic properties of ytterbium complexes. For instance, in [Yb(DOTAM)(X)]³⁺ type complexes, the nature of the axial ligand (X) has been shown to have profound consequences on the magnetic anisotropy and optical properties of the complex. acs.org
Emerging Research Directions and Future Perspectives in Ytterbium Iii Trisulfate Chemistry
Exploration of Novel Polymorphic Forms and Hydrates
The crystal structure of ytterbium(III) trisulfate can exist in various forms, known as polymorphs, and can incorporate a varying number of water molecules to form different hydrates. These structural variations can significantly influence the material's physical and chemical properties, such as solubility, stability, and reactivity. While the octahydrate, Yb₂(SO₄)₃·8H₂O, is a commonly known form, recent research has focused on the synthesis and characterization of less common hydrates and anhydrous polymorphs. wikipedia.orgwebelements.comheegermaterials.com
A notable example is the hydrothermal synthesis of ytterbium(III) trisulfate trihydrate, Yb₂(SO₄)₃·3H₂O. researchgate.net This compound has been found to crystallize in the orthorhombic space group Cmc21 and is isostructural with lutetium(III) sulfate (B86663) trihydrate. researchgate.net Its structure is a complex three-dimensional framework composed of YbO₆ octahedra, YbO₈ and YbO₅(H₂O)₃ polyhedra, and SO₄ tetrahedra. researchgate.net Thermal analysis of this trihydrate reveals that it decomposes between 120 and 190 °C to form an anhydrous polymorph, β-Yb₂(SO₄)₃. researchgate.net The exploration of such synthetic routes and the detailed structural characterization of the resulting phases are crucial for understanding the fundamental chemistry of ytterbium sulfates and for tailoring their properties for specific applications. The study of polymorphism is a significant area in lanthanide chemistry in general, as subtle changes in synthesis conditions can lead to different framework structures with distinct properties. mdpi.comnih.gov
Table 1: Crystallographic Data for Selected Ytterbium(III) Trisulfate Hydrates and Polymorphs
| Compound | Formula | Crystal System | Space Group |
| Ytterbium(III) trisulfate octahydrate | Yb₂(SO₄)₃·8H₂O | - | - |
| Ytterbium(III) trisulfate trihydrate | Yb₂(SO₄)₃·3H₂O | Orthorhombic | Cmc21 |
| Beta-Ytterbium(III) trisulfate | β-Yb₂(SO₄)₃ | - | R3c |
Data for the octahydrate is less defined in the search results.
Advanced Spectroscopic Probes for In-Situ Monitoring
Understanding the formation, transformation, and dissolution of ytterbium(III) trisulfate in real-time is critical for optimizing synthetic procedures and separation processes. Advanced spectroscopic techniques are emerging as powerful tools for in-situ monitoring, providing dynamic information about the chemical species present in a system.
In-situ Raman spectroscopy, for instance, has been effectively used to study the behavior of rare earth element (REE) sulfates in hydrothermal fluids. geoscienceworld.org This technique allows for the identification and quantification of different REE-sulfate complexes, such as [REE(SO₄)₂]⁻ and REESO₄⁺, directly within the reaction environment. geoscienceworld.org By monitoring the characteristic vibrational frequencies of the sulfate ions and their coordination to the ytterbium ion, researchers can gain insights into the mechanisms of transport and mineralization of REEs. geoscienceworld.orgresearchgate.net The application of such in-situ methods can overcome the limitations of traditional analytical techniques that require sample extraction and quenching, which may alter the chemical species present. researchgate.net The development and application of these advanced spectroscopic probes are expected to provide unprecedented insights into the solution chemistry of ytterbium(III) trisulfate and its role in various chemical processes.
Computational Design of Functional Materials with Tailored Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the properties of materials at the atomic level. researchgate.netmdpi.comsoton.ac.uk In the realm of ytterbium(III) trisulfate, computational modeling is being employed to design functional materials with specific, tailored properties for applications in areas such as catalysis and optics.
DFT calculations can be used to investigate the electronic structure, bonding, and spectroscopic properties of ytterbium(III) complexes, including its sulfates. nih.govnih.govmdpi.com By modeling the interactions between the ytterbium ion and sulfate ligands, as well as solvent molecules, researchers can predict the stability and reactivity of different species. chemrxiv.org This predictive capability is crucial for the rational design of novel catalysts, where the electronic environment of the ytterbium center can be tuned to optimize catalytic activity for specific organic transformations. sigmaaldrich.com Furthermore, computational studies can elucidate the electronic energy levels of ytterbium(III) in different crystal lattices, which is essential for designing phosphors and other optical materials with desired emission and absorption characteristics. nih.govchemrxiv.org As computational methods continue to advance in accuracy and efficiency, their role in accelerating the discovery and development of new ytterbium(III) trisulfate-based materials will undoubtedly grow.
Sustainable Synthesis and Separation Methodologies for Rare Earth Sulfates
The increasing demand for rare earth elements, including ytterbium, has highlighted the need for more sustainable and environmentally friendly methods for their synthesis and separation. Traditional processes often involve the use of harsh chemicals and generate significant amounts of waste. Consequently, a key area of emerging research is the development of greener alternatives.
Hydrothermal synthesis is one such promising approach, offering a route to crystalline rare earth compounds at relatively low temperatures and pressures. researchgate.net This method has been successfully used to synthesize ytterbium silicate (B1173343) nanoparticles and could be adapted for the controlled synthesis of different ytterbium(III) trisulfate polymorphs and hydrates. researchgate.net Another avenue of research is the use of ultrasound-assisted leaching, which has been shown to enhance the efficiency of extracting rare earths using less aggressive leaching agents like magnesium sulfate, thereby reducing ammonia-nitrogen pollution associated with traditional methods. ku.ac.ae
In the context of separation, selective precipitation of rare earth sulfates is a critical step. Research is ongoing to optimize the conditions for precipitating specific rare earth sulfates from complex mixtures, thereby improving the efficiency of separation processes. researchgate.netmdpi.comresearchgate.netmdpi.com The development of these sustainable methodologies is not only crucial for minimizing the environmental impact of rare earth element production but also for ensuring a secure and stable supply of these critical materials.
Synergistic Effects in Mixed-Lanthanide Sulfate Systems
In many natural and industrial settings, ytterbium(III) trisulfate exists in complex mixtures with other lanthanide sulfates. The interactions between these different lanthanide ions in solution can lead to synergistic or antagonistic effects that influence their collective behavior, such as their solubility and precipitation characteristics. Understanding these synergistic effects is crucial for developing efficient separation and purification processes for individual rare earth elements.
Thermodynamic modeling is a powerful tool for predicting the phase behavior of multicomponent rare earth sulfate systems. escholarship.org By developing accurate models, researchers can predict the conditions under which specific double salts or solid solutions will precipitate, enabling the design of selective separation strategies. researchgate.netmdpi.comescholarship.org For example, the precipitation of sodium-lanthanide double sulfate salts is a common method for separating REEs, and the efficiency of this process can be influenced by the presence of other lanthanides in the solution. researchgate.netmdpi.com Experimental studies on the co-precipitation of mixed-lanthanide sulfates are providing valuable data to validate and refine these thermodynamic models. A deeper understanding of the synergistic interactions within these complex systems will be instrumental in advancing the technologies for producing high-purity ytterbium and other rare earth elements. researchgate.net
Q & A
Q. What are the established synthesis protocols for ytterbium(III) trisulfate, and how can experimental parameters influence yield and purity?
Ytterbium(III) trisulfate can be synthesized via dissolution of ytterbium metal in liquid ammonia followed by reaction with sulfate precursors. For instance, activated ytterbium metal powder dissolved in liquid NH₃ at -55°C forms a reactive film, which can be combined with sulfate-containing compounds under controlled heating . Key parameters include temperature (e.g., 100°C for 5 hours), solvent choice (toluene for solubility), and vacuum conditions to remove volatile byproducts. Methodological rigor requires monitoring metal consumption via EDTA titration or UV/VIS spectroscopy for Yb³⁺ quantification .
Q. How can researchers characterize the oxidation states of ytterbium in trisulfate compounds using X-ray photoelectron spectroscopy (XPS)?
XPS analysis identifies Yb²⁺ (peak at ~2 eV) and Yb³⁺ (peaks at 8.9 eV and 12.6 eV). To minimize ambiguity, ensure samples are free of adsorbed oxygen, which can artificially promote Yb³⁺ formation. For nanofilms, oxygen exposure depth (e.g., >16 monolayers) must be calibrated to avoid signal contamination from subsurface divalent states. Saturation thresholds in intensity plots (Yb²⁺ vs. Yb³⁺) validate oxidation state homogeneity .
Q. What role does the ionic radius of Yb³⁺ play in doping ceramic matrices, and how is this experimentally measured?
Yb³⁺ (ionic radius: 0.86 Å) induces lattice strain in host materials like wurtzite structures due to its larger size compared to cations such as Zn²⁺ (0.74 Å). Researchers quantify lattice deformation via X-ray diffraction (XRD), tracking changes in lattice parameters (a, c) and unit cell volume. Linear regression of parameters like RM-derived α and β against Yb³⁺ content reveals strain trends, while deviations indicate secondary phase formation .
Advanced Research Questions
Q. How can contradictory findings in the magnetic anisotropy of Yb³⁺-doped double tungstates be resolved?
Discrepancies in g-matrix behavior (e.g., alignment with C2 polyhedra in diluted systems vs. perpendicular symmetry in dense doping) may arise from differences in Yb³⁺ distribution. To address this, employ neutron diffraction to map Yb³⁺ site occupancy and electron paramagnetic resonance (EPR) to correlate g-values with local symmetry. Cross-referencing with terbium-doped controls can isolate Yb³⁺-specific effects .
Q. Why do lattice parameters in Yb³⁺-doped systems exhibit nonlinear responses at high doping concentrations?
Nonlinear lattice expansion (e.g., saturation in cell volume) often stems from solute segregation or defect clustering. High-resolution transmission electron microscopy (HRTEM) can detect secondary phases, while extended X-ray absorption fine structure (EXAFS) analysis quantifies local coordination changes. Pair distribution function (PDF) modeling further distinguishes short-range disorder from long-range lattice strain .
Q. What methodological approaches validate the depth of Yb³⁺ oxidation state transitions in oxygen-exposed nanofilms?
Layer-specific oxidation can be probed using angle-resolved XPS (AR-XPS) to vary sampling depth. For films thicker than 16 monolayers, simultaneous saturation of Yb²⁺ and Yb³⁺ signals indicates uniform oxidation. Density functional theory (DFT) calculations of Yb-O₂ adsorption energies complement experimental data to explain anomalous oxidation depths .
Methodological Best Practices
- Data Contradiction Analysis : Compare structural (XRD) and spectroscopic (XPS, EPR) datasets to identify artifacts (e.g., surface contamination). Use statistical tools like chi-squared fitting to reconcile discrepancies .
- Experimental Design : Prioritize inert-atmosphere synthesis (Schlenk lines) for air-sensitive intermediates and validate purity via elemental analysis (EDTA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
